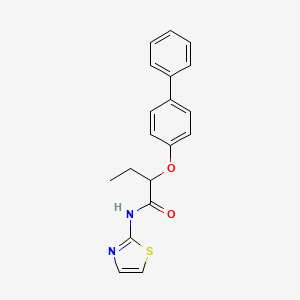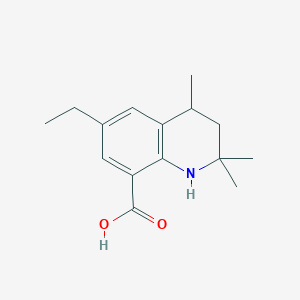methyl]-8-quinolinol](/img/structure/B4630691.png)
7-[[(3,4-dimethylphenyl)amino](3-pyridinyl)methyl]-8-quinolinol
説明
Quinoline derivatives, including compounds with complex substitutions like "7-[(3,4-dimethylphenyl)aminomethyl]-8-quinolinol," are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds often serve as key frameworks for developing novel therapeutic agents.
Synthesis Analysis
The synthesis of quinoline derivatives can involve multiple steps, including cyclization reactions and functional group transformations. A related example includes the synthesis of pyrimido[5,4-b]quinolines through cyclization of substituted pyrimidine and benzene derivatives, demonstrating the complexity and versatility in synthesizing quinoline compounds (Levine & Bardos, 1972).
Molecular Structure Analysis
Quinoline derivatives are characterized by their rigid molecular frameworks, which can significantly influence their biological activities and interactions with biological targets. The structure-activity relationship (SAR) studies of such compounds help in understanding the effect of different substitutions on their biological efficacy.
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the functional groups present in the molecule. These reactions are crucial for modifying the chemical properties of the compound to enhance its biological activity or solubility.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Substituents on the quinoline core can alter these properties, affecting the compound's formulation and delivery in a pharmaceutical context.
Chemical Properties Analysis
Quinoline derivatives exhibit a range of chemical properties, including basicity, reactivity towards acids and bases, and photostability. These properties are essential for the pharmacokinetics and pharmacodynamics of the compounds, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles.
For detailed information on the synthesis, molecular structure, and properties of quinoline derivatives, including those related to "7-[(3,4-dimethylphenyl)aminomethyl]-8-quinolinol," further research into specialized chemical and pharmaceutical literature is recommended. The mentioned references provide a starting point for exploring the vast field of quinoline chemistry and its implications in medicinal chemistry.
科学的研究の応用
Organic Synthesis and Chemical Properties
A foundational aspect of research involving 7-[(3,4-dimethylphenyl)aminomethyl]-8-quinolinol focuses on its synthesis and the exploration of its chemical properties. For instance, studies have detailed improved methods for preparing amino aldehyde derivatives through oxidation and reduction processes, which are pivotal in Friedländer condensation reactions. Such methodologies are critical for constructing complex quinoline and phenanthroline derivatives, demonstrating the chemical's versatility in organic synthesis (Riesgo, Jin, & Thummel, 1996).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, 7-[(3,4-dimethylphenyl)aminomethyl]-8-quinolinol serves as a scaffold for developing novel therapeutic agents. Its structure has been manipulated to create potent inhibitors targeting specific protein-protein interactions, such as the MDM2-p53 interaction, which plays a significant role in cancer pathophysiology. These studies highlight the compound's potential as a lead structure for the development of new cancer therapeutics, offering insights into its binding affinities and mechanism of action (Lu et al., 2006).
Antibacterial Activities
Research into the antibacterial properties of derivatives of 7-[(3,4-dimethylphenyl)aminomethyl]-8-quinolinol has revealed their effectiveness against various bacterial strains. By synthesizing and evaluating a series of quinolinone derivatives, scientists have identified compounds with significant antibacterial activities, showcasing the potential of these molecules in addressing resistant bacterial infections (Asghari, Ramezani, & Mohseni, 2014).
特性
IUPAC Name |
7-[(3,4-dimethylanilino)-pyridin-3-ylmethyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-15-7-9-19(13-16(15)2)26-21(18-6-3-11-24-14-18)20-10-8-17-5-4-12-25-22(17)23(20)27/h3-14,21,26-27H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASMHCYOFNJALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(C2=CN=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-{[(3,4-Dimethylphenyl)amino](pyridin-3-YL)methyl}quinolin-8-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(mesitylmethyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole](/img/structure/B4630608.png)
![1-[(2,4-dimethoxyphenyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol ethanedioate (salt)](/img/structure/B4630611.png)


![N-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4630632.png)
![{3-[(2-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4630634.png)

![5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4630645.png)
![2-(3,4-dimethylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4630651.png)
![N-(5-{2-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4630659.png)
![1-[3-(2-methoxyphenoxy)propyl]pyrrolidine](/img/structure/B4630662.png)


![methyl 3-[({[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B4630685.png)